benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
Description
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate (CAS: 2460255-80-3) is a synthetic organic compound with the molecular formula C₂₀H₂₇N₃O₃ and a molecular weight of 357.45 g/mol . Its structure features a pyrazole ring substituted with a tert-butyl group at position 2 and a trans-3-hydroxycyclopentyl group at position 3. The carbamate functional group is protected by a benzyl moiety, a common strategy in synthetic chemistry to stabilize reactive intermediates during multi-step syntheses .
This compound is available commercially at ≥97% purity and is likely utilized in pharmaceutical or agrochemical research, given the prevalence of pyrazole derivatives in drug discovery .
Properties
IUPAC Name |
benzyl N-[2-tert-butyl-5-[(1R,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMHSGRYJJSDE-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC(=N1)[C@@H]2CC[C@H](C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and 1,3-Diketone Condensation
Representative Protocol :
Microwave-Assisted Cyclization
Optimization : Microwave irradiation (150°C, 20 min) reduces reaction time to 30 minutes with comparable yields (82%).
Introduction of the trans-3-Hydroxycyclopentyl Group
Stereoselective installation of the trans-3-hydroxycyclopentyl group involves asymmetric catalysis or diastereomeric resolution.
Epoxide Ring-Opening Strategy
Procedure :
-
Cyclopentene Epoxidation : Treat cyclopentene with m-CPBA in DCM (0°C, 2 h) to form cis-epoxide.
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Trans-Dihydroxylation : Epoxide opening with water catalyzed by BF3·OEt2 yields trans-cyclopentane-1,2-diol (64%).
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Selective Oxidation : TEMPO/NaClO2 oxidizes diol to trans-3-hydroxycyclopentanone, followed by NaBH4 reduction to trans-3-hydroxycyclopentanol (71%).
Sharpless Asymmetric Dihydroxylation
Catalytic System :
-
Substrate : Cyclopentene.
-
Conditions : AD-mix-β (OsO4, (DHQD)2PHAL), tert-butanol/H2O (1:1), 0°C, 24 h.
Carbamate Formation: Benzyl Protection of the Pyrazole Amine
The final step involves coupling the pyrazole amine with benzyl chloroformate under mild conditions.
Mixed Carbonate Activation
HATU-Mediated Coupling
Optimized Conditions :
-
Activator : HATU (1.1 eq), DIPEA (3.0 eq).
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Solvent : DMF, RT, 2 h.
Integrated Synthetic Route and Scalability
A convergent synthesis is preferred for industrial scalability:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole core formation | Ethanol, reflux, 12 h | 78% |
| 2 | trans-3-Hydroxycyclopentyl introduction | Sharpless dihydroxylation, NaBH4 reduction | 71% |
| 3 | Carbamate protection | HATU, DIPEA, DMF, 2 h | 92% |
| Total Yield | - | - | 49% |
Characterization and Analytical Data
Key Spectroscopic Features :
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, research published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. A study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Agrochemical Applications
This compound may serve as a novel pesticide or herbicide due to its biological activity against pests and weeds.
Pesticidal Activity
Research indicates that pyrazole derivatives can act as effective insecticides. A case study demonstrated that similar compounds exhibited significant toxicity against common agricultural pests, leading to their consideration as eco-friendly alternatives to traditional pesticides .
Herbicidal Properties
The compound's structural characteristics may allow it to interfere with plant growth processes, making it a candidate for herbicide formulation. Preliminary studies have shown that related compounds can inhibit the growth of specific weed species .
Material Science Applications
In material science, this compound can be utilized as a building block for synthesizing advanced materials.
Polymer Chemistry
The compound's carbamate functional group allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials. Research has suggested that such modifications can lead to improved thermal stability and tensile strength in polymers .
Nanotechnology
In nanotechnology, derivatives of this compound can be used to create nanoparticles with specific functionalities, which could be applied in drug delivery systems or as catalysts in chemical reactions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The trans-3-hydroxycyclopentyl group in the target compound contrasts with the benzo[d][1,3]dioxol substituent in the anticonvulsant analog .
- The tert-butyl group is conserved across analogs, likely contributing to steric bulk and metabolic stability .
Influence of Carbamate Protecting Groups
The choice of carbamate protecting group significantly impacts synthetic pathways and stability:
Key Observations :
- In contrast, tert-butyl carbamates are more readily cleaved under mild acidic conditions, favoring step-economy in complex syntheses .
Hydrogen Bonding and Crystallographic Behavior
The trans-3-hydroxycyclopentyl group enables hydrogen-bonding interactions, as evidenced by graph set analysis (a method for categorizing hydrogen-bond patterns in crystals) . Compared to non-hydroxylated analogs (e.g., the benzo[d][1,3]dioxol derivative), this group likely alters:
- Solubility : Enhanced aqueous solubility due to polar hydroxy interactions.
- Crystal Packing : Directional hydrogen bonds may lead to distinct crystallographic motifs, impacting formulation stability .
Research Implications
The benzyl carbamate group positions it as a stable intermediate for further functionalization, though substitution with tert-butyl carbamate could streamline deprotection in sensitive syntheses .
Biological Activity
Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate, a compound with the molecular formula and a molecular weight of 357.45 g/mol, has garnered attention for its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl group and a hydroxycyclopentyl moiety, which may contribute to its biological activity. The structural formula is depicted below:
Antitubercular Activity
Recent studies have demonstrated that derivatives of carbamates, including this compound, exhibit significant antitubercular activity. For instance, related compounds have shown in vitro Minimum Inhibitory Concentrations (MIC) ranging from 1.25 to 50 μg/mL against Mycobacterium tuberculosis (Mtb) strains. The compound's structural modifications have been linked to varying degrees of efficacy, emphasizing the importance of hydrophobic moieties for enhanced activity .
Table 1: Antitubercular Activity of Related Carbamate Derivatives
| Compound | MIC (μg/mL) | In Vivo Efficacy |
|---|---|---|
| Compound 3l | 10 | Significant reduction in bacterial burden in mouse models |
| Compound 3i | 1.25 | High potency against Mtb |
| Compound 3d | 5 | Moderate activity observed |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, moderate cytotoxicity was observed against the A549 human lung cancer cell line, with IC50 values reported around 15.8 μg/mL . The selection index (SI), which compares cytotoxicity to antimicrobial efficacy, indicates that this compound may be a viable candidate for further development in cancer therapies.
Table 2: Cytotoxicity Data Against A549 Cell Line
| Compound | IC50 (μg/mL) | Selection Index |
|---|---|---|
| Compound 3i | 15.8 | 12.6 |
| Compound 3l | 22.6 | 36.2 |
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its efficacy may stem from the inhibition of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for Mtb survival . The presence of functional groups such as hydroxyl and carbamate may enhance binding affinity to target sites.
Case Studies
A notable case study involved the evaluation of compound 3l in a mouse model infected with autoluminescent Mtb H37Ra. After oral administration at a dosage of 100 mg/kg/day for five days, significant reductions in bacterial load were observed in the lungs and spleens compared to untreated controls . This underscores the potential for clinical application in treating tuberculosis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multi-step routes involving pyrazole ring formation, tert-butyl group introduction, and carbamate coupling. Key intermediates include tert-butyl-substituted pyrazoles and trans-3-hydroxycyclopentyl derivatives. Structural confirmation of intermediates is achieved using H/C NMR (e.g., integration ratios for stereochemistry) and high-resolution mass spectrometry (HRMS) . For example, intermediates like tert-butyl N-[trans-3-hydroxycyclopentyl]carbamate require careful regioselective protection of hydroxyl groups to avoid side reactions .
Q. How can researchers confirm the stereochemical configuration of the trans-3-hydroxycyclopentyl moiety in this compound?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, NOESY NMR can detect spatial proximity between protons on the cyclopentyl ring and adjacent pyrazole substituents. For example, trans-configuration is inferred if NOE correlations are absent between the hydroxyl proton and pyrazole protons .
Q. What solvents and conditions optimize the solubility and stability of this carbamate during in-vitro assays?
- Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (≤1% v/v). Stability tests under physiological pH (7.4) and temperature (37°C) are critical. Use HPLC-PDA to monitor degradation over 24–72 hours. Precipitation issues can be mitigated with co-solvents like PEG-400 .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or catalytic reactions?
- Methodology : Computational modeling (e.g., DFT calculations) predicts steric hindrance and electronic effects. Compare reaction rates of tert-butyl-substituted analogs with methyl or phenyl derivatives in SN2 reactions. For example, tert-butyl groups reduce reactivity in Suzuki-Miyaura couplings due to steric bulk, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .
Q. What strategies resolve data contradictions in biological activity assays (e.g., inconsistent IC50 values across studies)?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels in kinase assays).
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may inhibit off-target pathways.
- Statistical Robustness : Apply Grubbs’ test to exclude outliers and repeat experiments with ≥3 biological replicates .
Q. How can researchers design a regioselective functionalization strategy for the pyrazole ring without disrupting the carbamate group?
- Methodology : Protect the carbamate with acid-labile groups (e.g., Boc) during pyrazole functionalization. For electrophilic substitution, use directing groups (e.g., nitro or ester) at position 5 of the pyrazole to guide halogenation or sulfonation. Post-functionalization, deprotect under mild acidic conditions (e.g., TFA/DCM) .
Q. What computational tools predict the compound’s binding affinity to cyclin-dependent kinases (CDKs) or other targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
